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Compound of Interest

Compound Name:
N-Methoxy-N,2-

dimethylpropanamide

Cat. No.: B045791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted propanamides represent a versatile class of organic compounds that have

garnered significant attention in medicinal chemistry due to their broad spectrum of biological

activities. This technical guide provides an in-depth overview of the core biological properties of

these compounds, with a focus on their anticancer, anticonvulsant, analgesic, and antimicrobial

effects. The information presented herein is intended to serve as a comprehensive resource for

researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity
Substituted propanamides have emerged as a promising scaffold for the development of novel

anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against

various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

A notable example includes a series of 7-propanamide benzoxaboroles, where compounds 103

and 115 exhibited potent activity against ovarian cancer cells with IC50 values of 33 nM and 21

nM, respectively.[1][2][3] These compounds were shown to induce apoptosis and effectively

inhibit colony formation.[1][2][3] Furthermore, they demonstrated excellent efficacy in an

ovarian tumor xenograft mouse model.[1][2][3] The anticancer effects of N-substituted

benzamides and propanamides are often attributed to the induction of the intrinsic apoptotic

pathway, which can involve the release of cytochrome c from the mitochondria and the

subsequent activation of caspases.[4] These compounds can also cause cell cycle arrest at
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various checkpoints, such as G0/G1, G1/S, or G2/M phases, thereby preventing cancer cell

proliferation.[4]

Quantitative Data for Anticancer Activity
Compound/Derivati
ve

Cancer Cell Line IC50 Value Reference

Compound 103 Ovarian Cancer 33 nM [1][2][3]

Compound 115 Ovarian Cancer 21 nM [1][2][3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Materials:

Cancer cell lines

Substituted propanamide compounds

96-well plates

Complete growth medium

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours.
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Prepare serial dilutions of the test compounds in the complete growth medium.

Remove the existing medium from the wells and add 100 µL of the medium containing

different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a

blank (medium only).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Propanamide-Induced Apoptosis
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Caption: Intrinsic apoptosis pathway induced by substituted propanamides.

Anticonvulsant Activity
A significant number of substituted propanamide derivatives have been synthesized and

evaluated for their anticonvulsant properties. These compounds have shown efficacy in various
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animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous

pentylenetetrazole (scPTZ) tests.

For instance, a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent

activity in mouse seizure models.[5][6] Compound 5 from this series emerged as a lead

molecule with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test.

[5][6] Another study identified (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide

methanesulfonate (PNU-151774E) as a promising candidate due to its potent anticonvulsant

activity and high therapeutic index.[7] The mechanism of action for many anticonvulsant

propanamides involves the modulation of voltage-gated sodium and calcium channels, as well

as enhancement of GABAergic neurotransmission.

Quantitative Data for Anticonvulsant Activity
Compound/Derivati
ve

Animal Model ED50 Value Reference

Compound 5 MES test (mouse) 48.0 mg/kg [5][6]

Compound 5
6 Hz (32 mA) test

(mouse)
45.2 mg/kg [5][6]

PNU-151774E Not specified Potent activity [7]

Experimental Protocol: Maximal Electroshock (MES)
Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective

against generalized tonic-clonic seizures.

Materials:

Male ICR mice (or other suitable strain)

Substituted propanamide compounds

Vehicle (e.g., 0.5% methylcellulose)

Electroshock apparatus with corneal electrodes
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Electrolyte solution (e.g., 0.9% saline)

Procedure:

Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

At the time of peak effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50

mA, 60 Hz for 0.2 s) through corneal electrodes moistened with electrolyte solution.

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the

seizure.

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

Determine the median effective dose (ED50) using a sufficient number of animals at various

dose levels.

Experimental Workflow: Anticonvulsant Screening
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Caption: Workflow for anticonvulsant activity screening of propanamides.

Analgesic Activity
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Certain substituted propanamides have demonstrated significant analgesic properties. These

compounds often act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1)

channel, a key player in pain signaling.

For example, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide was

identified as a potent TRPV1 antagonist.[8] Further structure-activity relationship studies led to

the discovery of compound 50, which showed a high binding affinity (Ki = 21.5 nM), and

compound 54, which exhibited potent antagonism (Ki(ant) = 8.0 nM).[8] Another study on N-[2-

(aryl/heteroaryl substituted)ethyl]propanamide derivatives of ketoprofen and ibuprofen showed

that some of these compounds had better analgesic activity than their parent drugs with

reduced gastrointestinal side effects.[9]

Quantitative Data for Analgesic/TRPV1 Antagonist
Activity

Compound/Derivati
ve

Target/Assay Value Reference

Compound 50
TRPV1 Binding

Affinity (Ki)
21.5 nM [8]

Compound 54
TRPV1 Antagonism

(Ki(ant))
8.0 nM [8]

Compound 4f
Acetic Acid-Induced

Writhing

High activity at 100

mg/kg
[10]

Experimental Protocol: Acetic Acid-Induced Writhing
Test in Mice
This is a common and reliable method for screening peripheral analgesic activity.

Materials:

Male Swiss albino mice

Substituted propanamide compounds
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Vehicle

Standard analgesic drug (e.g., diclofenac sodium)

0.6% (v/v) acetic acid solution

Procedure:

Divide the mice into groups (control, standard, and test groups).

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

After a specific period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce

writhing.

Immediately place each mouse in an individual observation chamber.

Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs)

for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

Calculate the percentage of inhibition of writhing for each group compared to the control

group.

Signaling Pathway: TRPV1 Antagonism in Pain
Perception
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Caption: Mechanism of pain signal inhibition by TRPV1 antagonist propanamides.

Antimicrobial Activity
Substituted propanamides have also been investigated for their potential as antimicrobial

agents. These compounds have shown activity against a range of bacteria and fungi.

For instance, a study on amide derivatives containing cyclopropane reported that several

compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and

Candida albicans.[11][12] Three compounds in this study showed promising antifungal activity

with a Minimum Inhibitory Concentration (MIC80) of 16 µg/mL against C. albicans.[12] Another

study on 1,3-bis(aryloxy)propan-2-amines, which are structurally related to propanamides,

demonstrated antibacterial activity against Gram-positive bacteria, including Methicillin-

resistant S. aureus (MRSA), with MIC values in the range of 2.5–10 μg/mL.[13]
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Quantitative Data for Antimicrobial Activity
Compound/Derivati
ve

Microorganism MIC Value Reference

Compounds F8, F24,

F42
Candida albicans 16 µg/mL (MIC80) [12]

Compound CPD20
S. pyogenes, S.

aureus
2.5 µg/mL [13]

Compound CPD20 E. faecalis 5 µg/mL [13]

Compound CPD22 S. pyogenes 2.5 µg/mL [13]

Compound CPD22 S. aureus, E. faecalis 5 µg/mL [13]

Experimental Protocol: Broth Microdilution Method for
MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration

(MIC) of an antimicrobial agent.

Materials:

Bacterial or fungal strains

Substituted propanamide compounds

96-well microtiter plates

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Bacterial/fungal inoculum standardized to 0.5 McFarland

Spectrophotometer or microplate reader

Procedure:
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Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a

96-well plate.

Prepare a standardized inoculum of the microorganism.

Add a standardized volume of the inoculum to each well, resulting in a final concentration of

approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

Include a growth control (no compound) and a sterility control (no inoculum).

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi)

for a specified time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

This guide provides a comprehensive overview of the significant biological activities of

substituted propanamides, supported by quantitative data, detailed experimental protocols, and

visual representations of the underlying mechanisms. This information is intended to facilitate

further research and development in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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